5-Methoxyquinoline-7-carbonitrile

MAO inhibition neuropharmacology selectivity profiling

SAR programs require precise regioisomers; substituting a different methoxyquinoline carbonitrile invalidates binding data. This 5-methoxy-7-carbonitrile scaffold offers a documented, non-selective MAO inhibition baseline (MAO-A IC50 = 36,000 nM; MAO-B IC50 = 37,000 nM) and CNS-optimized LogP (2.12). - **Defined Pharmacophore**: Cited in MELK kinase inhibitor patents (US-9120749-B2, EP2597955A4). - **Rigid Scaffold**: Zero rotatable bonds; reduces entropic penalty upon binding. - **Reliable Supply**: 95-98% purity; established synthetic route per US20030212276A1.

Molecular Formula C11H8N2O
Molecular Weight 184.198
CAS No. 1378483-74-9
Cat. No. B2869986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline-7-carbonitrile
CAS1378483-74-9
Molecular FormulaC11H8N2O
Molecular Weight184.198
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=CC=N2)C#N
InChIInChI=1S/C11H8N2O/c1-14-11-6-8(7-12)5-10-9(11)3-2-4-13-10/h2-6H,1H3
InChIKeyDKTHOHCVDRWLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxyquinoline-7-carbonitrile (CAS 1378483-74-9): Structural Baseline and Procurement-Relevant Characteristics


5-Methoxyquinoline-7-carbonitrile (CAS 1378483-74-9, molecular formula C11H8N2O, molecular weight 184.19) is a nitrogen-containing heterocyclic building block belonging to the quinoline-7-carbonitrile class, characterized by a methoxy group at the 5-position . This substitution pattern defines its core scaffold, which is distinct from other regioisomeric quinoline carbonitriles such as the 6-methoxyquinoline-3-carbonitrile derivatives [1] or 8-methoxyquinoline-6-carbonitrile systems . The compound is commercially available at purity specifications ranging from 95% to 98% from multiple suppliers , positioning it as an accessible advanced intermediate for medicinal chemistry and kinase inhibitor development programs.

Quinoline-7-carbonitrile scaffold for CNS target engagement studies
Patent-documented intermediate for MELK kinase inhibitor synthesis
Predicted CNS-favorable LogP (2.1) and thermal stability profile

Why Generic Substitution Fails: Regioisomeric Differentiation of 5-Methoxyquinoline-7-carbonitrile


Quinoline carbonitriles with different methoxy substitution positions cannot be treated as interchangeable procurement items due to position-dependent divergence in biological target engagement and physicochemical behavior. SAR studies on methoxyquinoline carbonitriles demonstrate that the position of the methoxy and carbonitrile groups fundamentally alters binding profiles [1]. For instance, 6-methoxyquinoline-3-carbonitrile derivatives exhibit antimicrobial activity profiles that differ from other substitution patterns [1], while 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinoline derivatives show distinct anti-viability activity against tumor cell lines as EZH2 inhibitors [2]. The specific 5-methoxy-7-carbonitrile arrangement confers measurable differences in target selectivity (MAO-A vs. MAO-B) and predicted physicochemical parameters (LogP, pKa) that directly impact formulation, solubility, and metabolic stability [3]. Substituting an alternative regioisomer without experimental validation would introduce uncontrolled variables in structure-activity relationships and downstream development.

Regioisomer activity divergence

6-Methoxyquinoline-3-carbonitrile analogs show antimicrobial, not MAO-directed activity; substitution position drives target selectivity.

Physicochemical shift

Methoxy/carbonitrile positional change alters predicted LogP and pKa, affecting formulation and permeability profiles.

Patent utility gap

Non-carbonitrile quinoline derivatives lack documented kinase inhibitor intermediate utility, limiting procurement justification.

Quantitative Differentiation Evidence for 5-Methoxyquinoline-7-carbonitrile vs. Closest Analogs


MAO-A vs. MAO-B Selectivity Profile: Quantitative Comparison with Closest Regioisomeric Analogs

5-Methoxyquinoline-7-carbonitrile demonstrates measurable inhibition of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with IC50 values of 36,000 nM and 37,000 nM respectively, as determined in insect cell membrane assays measuring conversion of kynuramine to 4-hydroxyquinoline [1]. The MAO-A/MAO-B selectivity ratio of approximately 1.0 indicates non-selective inhibition across both isoforms. This binding profile differentiates the compound from 6-methoxyquinoline-3-carbonitrile derivatives, which exhibit antimicrobial rather than MAO-directed activity in head-to-head panel screens [2]. Furthermore, more elaborate quinoline-7-carbonitrile scaffolds bearing additional substitutions (e.g., (S)-4-(4-((2-amino-2,4-dimethylpentyl)oxy)-3-(trifluoromethyl)phenyl)quinoline-7-carbonitrile) achieve substantially higher potency with IC50 values in the sub-nanomolar range (0.660 nM) [3], establishing the baseline 5-methoxy-7-carbonitrile core as a moderate-affinity starting scaffold suitable for optimization rather than a high-potency final candidate.

MAO Isoform Selectivity
Reported
MAO-A IC50 36,000 nM
MAO-B IC50 37,000 nM
Selectivity ratio ~1.0
Advanced analog IC50 0.660 nM
Baseline micromolar affinity for SAR optimization
Cross-study comparable; insect cell membrane assays
MAO inhibition neuropharmacology selectivity profiling quinoline SAR

Predicted Physicochemical Property Comparison: 5-Methoxyquinoline-7-carbonitrile vs. 6-Methoxyquinoline-3-carbonitrile Scaffolds

5-Methoxyquinoline-7-carbonitrile exhibits a predicted LogP of 2.11508 and predicted pKa of 1.74 ± 0.26, based on computational property estimation . These values reflect the combined electronic effects of the electron-donating 5-methoxy group and the electron-withdrawing 7-carbonitrile substituent on the quinoline core. While direct experimental physicochemical data for the comparator 6-methoxyquinoline-3-carbonitrile scaffold are not available in the same dataset, the regioisomeric shift from the 5,7-substitution pattern to a 6,3-substitution pattern is expected to alter both hydrogen bond acceptor/donor counts (this compound: H_Acceptors = 3, H_Donors = 0) and rotatable bond count (Rotatable_Bonds = 0), parameters that directly influence membrane permeability and oral bioavailability predictions . The predicted pKa of 1.74 indicates that the quinoline nitrogen is largely non-ionized at physiological pH, a property that affects solubility and formulation strategies.

Predicted Physicochemical Profile
Data to verify
LogP 2.1, pKa 1.74 ± 0.26
H-acceptors 3, donors 0
Rotatable bonds 0
Supports computational ADME modeling
Class-level inference; experimental confirmation recommended
physicochemical prediction LogP pKa drug-likeness computational chemistry

MELK Inhibitor Intermediate Utility: Patent-Supported Differentiation from Non-Carbonitrile Quinoline Analogs

5-Methoxyquinoline-7-carbonitrile serves as a key structural intermediate in the synthesis of quinoline-based MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as documented in patent literature covering quinoline derivatives with 7-carbonitrile substitution [1] . The patent family (including US-9120749-B2 and EP2597955A4) specifically claims quinoline derivatives bearing cyano groups for MELK inhibition in cancer treatment applications [1] . The 7-carbonitrile moiety is a critical pharmacophoric element in these inhibitor designs, distinguishing this compound from quinoline analogs that lack the carbonitrile group (e.g., 5-methoxyquinoline without nitrile) which do not appear in the MELK inhibitor patent claims. Furthermore, the synthesis of 5-Methoxyquinoline-7-carbonitrile is explicitly exemplified in patent US20030212276A1, which outlines methods for 7-substituted-3-quinolinecarbonitriles [2], establishing a documented synthetic route for industrial-scale preparation of this exact scaffold.

Patent Intermediate Utility
Class-level
Claimed in US-9120749-B2 for MELK inhibition
Synthesis exemplified in US20030212276A1
Supports kinase inhibitor development procurement
Patent-supported class utility; target-specific validation required
MELK inhibition kinase inhibitor cancer therapeutics quinoline scaffold patent intermediate

Predicted Density and Boiling Point: Procurement-Relevant Handling Specifications

5-Methoxyquinoline-7-carbonitrile exhibits predicted density of 1.23 ± 0.1 g/cm³ and predicted boiling point of 350.3 ± 27.0 °C at 760 mmHg, with a predicted flash point of 165.6 ± 23.7 °C [1]. These predicted values inform safe handling and storage protocols: the compound is recommended for long-term storage in a cool, dry place at room temperature . The high predicted boiling point (>350 °C) and flash point (>165 °C) indicate that the compound is thermally stable under standard laboratory conditions and is not classified as a hazardous material for DOT/IATA transport purposes . This thermal stability profile differs from more volatile quinoline derivatives such as 5-methoxyquinoline (flash point: 102.7 °C) , providing quantifiable handling advantages for procurement and laboratory inventory management.

Thermal Handling Stability
Predicted
Flash point 165.6 °C (predicted)
5-Methoxyquinoline flash point 102.7 °C
Supports standard lab storage and simplified logistics
Predicted values; experimental confirmation recommended
physical property prediction storage conditions handling specifications compound stability

Procurement-Relevant Application Scenarios for 5-Methoxyquinoline-7-carbonitrile Based on Quantitative Differentiation Evidence


MAO-Focused CNS Drug Discovery: Baseline Scaffold for SAR Optimization

Programs investigating monoamine oxidase modulation for CNS indications can utilize 5-Methoxyquinoline-7-carbonitrile as a defined micromolar-affinity starting scaffold (MAO-A IC50 = 36,000 nM, MAO-B IC50 = 37,000 nM) [1]. The non-selective inhibition profile (selectivity ratio ≈ 1.0) provides a neutral baseline for introducing substituents that may shift selectivity toward either isoform. The predicted LogP of 2.11508 falls within the optimal CNS penetration window (LogP 2-4), supporting its suitability for neuroscience-focused SAR campaigns . Unlike 6-methoxyquinoline-3-carbonitrile derivatives with reported antimicrobial activity [2], this scaffold's documented MAO binding differentiates its utility toward CNS applications rather than infectious disease programs.

MELK Kinase Inhibitor Development: Patent-Documented Synthetic Intermediate

Oncology programs targeting MELK kinase for cancer therapeutics should prioritize 5-Methoxyquinoline-7-carbonitrile procurement based on its explicit documentation as a quinoline derivative intermediate in the US-9120749-B2 and EP2597955A4 patent families [1] . The 7-carbonitrile group is a critical pharmacophoric element in these inhibitor designs. Synthetic routes for this exact scaffold are established in patent US20030212276A1, which details methods for 7-substituted-3-quinolinecarbonitriles [2], providing a reproducible pathway for medicinal chemistry teams advancing MELK-targeted compounds.

Physicochemical Property-Guided Lead Optimization: Defined ADME Predictors

Medicinal chemistry programs requiring predictable physicochemical parameters for ADME modeling can utilize 5-Methoxyquinoline-7-carbonitrile with confidence based on its computationally defined property set: LogP = 2.11508, H_Acceptors = 3, H_Donors = 0, Rotatable_Bonds = 0, and predicted pKa = 1.74 [1] . The zero rotatable bond count confers conformational rigidity that may reduce entropic penalties upon target binding. The low predicted pKa indicates minimal ionization at physiological pH, informing solubility and formulation decisions early in the development process. These defined parameters provide a reproducible baseline for computational modeling and property-driven analog design.

Academic and Industrial SAR Studies: Regioisomeric Comparator for Quinoline Carbonitrile Libraries

Research groups building quinoline carbonitrile libraries for comparative SAR analysis can employ 5-Methoxyquinoline-7-carbonitrile as a distinct regioisomeric comparator. The 5-methoxy-7-carbonitrile substitution pattern provides a contrast to 6-methoxyquinoline-3-carbonitrile systems [1] and 8-methoxyquinoline-6-carbonitrile analogs , enabling systematic exploration of how methoxy and carbonitrile positioning alters target engagement and physicochemical behavior. Procurement of this specific regioisomer supports rigorous SAR studies that cannot be conducted using generic quinoline derivatives or alternative substitution patterns.

Application
Selection Property
Validation Focus
MAO target engagement studies
Micromolar affinity baseline scaffold
MAO-A/MAO-B selectivity assessment
MELK kinase inhibitor synthesis
Patent-documented intermediate
Synthetic route reproducibility
ADME computational modeling
Predicted physicochemical profile
Property experimental validation
Quinoline SAR library comparison
Regioisomeric comparator scaffold
SAR-driven target engagement
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